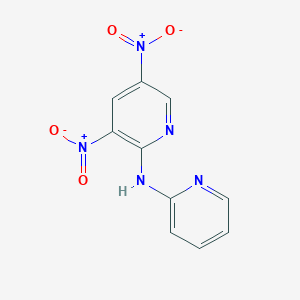
3,5-dinitro-N-2-pyridinyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N-2-pyridinyl-2-pyridinamine, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPP is a yellow crystalline solid that is highly soluble in organic solvents. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine involves the inhibition of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. 3,5-dinitro-N-2-pyridinyl-2-pyridinamine also inhibits the activity of tubulin, which is involved in cell division. These mechanisms of action make 3,5-dinitro-N-2-pyridinyl-2-pyridinamine a potential drug candidate for the treatment of various cancers.
Biochemical and Physiological Effects:
3,5-dinitro-N-2-pyridinyl-2-pyridinamine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has also been shown to inhibit the growth of various bacteria and viruses. In addition, 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
3,5-dinitro-N-2-pyridinyl-2-pyridinamine has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to work with. 3,5-dinitro-N-2-pyridinyl-2-pyridinamine is also stable under various conditions, making it suitable for long-term storage. However, 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, 3,5-dinitro-N-2-pyridinyl-2-pyridinamine is expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine. One direction is the development of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine as a potential drug candidate for the treatment of various cancers. Another direction is the study of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine as a potential herbicide and insecticide in agriculture. In addition, the study of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine as a dye for solar cells and organic light-emitting diodes is an area of interest in materials science.
Conclusion:
In conclusion, 3,5-dinitro-N-2-pyridinyl-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine involves the reaction of 2-aminopyridine with 3,5-dinitrochlorobenzene in the presence of a base. 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has been studied for its potential applications in medicine, agriculture, and materials science. Its mechanism of action involves the inhibition of various enzymes, making it a potential drug candidate for the treatment of various cancers. 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine, including its development as a potential drug candidate for cancer treatment and its use as a dye for solar cells and organic light-emitting diodes.
Synthesis Methods
The synthesis of 3,5-dinitro-N-2-pyridinyl-2-pyridinamine involves the reaction of 2-aminopyridine with 3,5-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain pure 3,5-dinitro-N-2-pyridinyl-2-pyridinamine. Other methods of synthesis include the reaction of 2-aminopyridine with 3,5-dinitrofluorobenzene or 3,5-dinitrobenzoyl chloride.
Scientific Research Applications
3,5-dinitro-N-2-pyridinyl-2-pyridinamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has been shown to have anticancer, antimicrobial, and antiviral properties. It has been studied as a potential drug candidate for the treatment of various cancers such as breast cancer, lung cancer, and colon cancer. In agriculture, 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has been studied as a herbicide and insecticide. In materials science, 3,5-dinitro-N-2-pyridinyl-2-pyridinamine has been studied as a dye for solar cells and organic light-emitting diodes.
properties
IUPAC Name |
3,5-dinitro-N-pyridin-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c16-14(17)7-5-8(15(18)19)10(12-6-7)13-9-3-1-2-4-11-9/h1-6H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYISWVTAZEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174616.png)

![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)
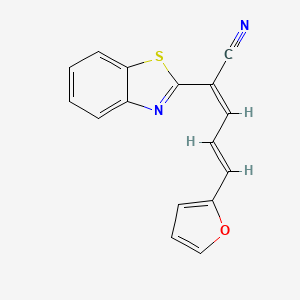
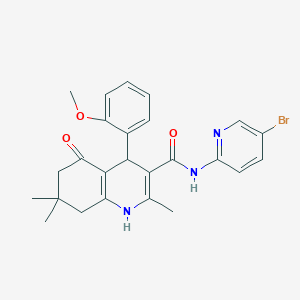
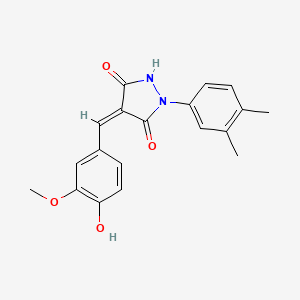
![(2R*,6S*)-4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5174661.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5174665.png)
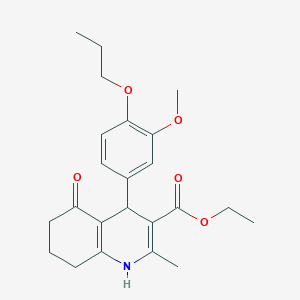
![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5174682.png)
![(2-fluoro-4-methoxybenzyl)({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5174689.png)
![6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole](/img/structure/B5174697.png)
![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)